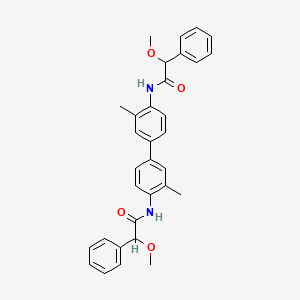
N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(2-methoxy-2-phenylacetamide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) is a complex organic compound characterized by its biphenyl core substituted with dimethyl groups and amide functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) typically involves the condensation of 3,3’-dimethylbenzidine with ethyl 3-oxobutanoate . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is usually heated to facilitate the condensation process, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amide derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the biphenyl core or amide functionalities are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of organic pigments and dyes.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the manufacture of pigments and dyes for textiles and other materials.
Mécanisme D'action
The mechanism of action of N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) involves its interaction with molecular targets through its amide groups. These interactions can influence various biochemical pathways, depending on the specific application. For example, in drug development, the compound may interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide): Similar biphenyl core with different substituents.
4,4’-Dimethylbiphenyl: Lacks the amide functionalities, making it less versatile in certain applications.
1,1’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3-(2-methylpropyl)-2-thiourea): Contains thiourea groups instead of amides.
Uniqueness
N,N’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(2-methoxy-2-phenylacetamide) is unique due to its specific combination of biphenyl core, dimethyl groups, and amide functionalities. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C32H32N2O4 |
|---|---|
Poids moléculaire |
508.6 g/mol |
Nom IUPAC |
2-methoxy-N-[4-[4-[(2-methoxy-2-phenylacetyl)amino]-3-methylphenyl]-2-methylphenyl]-2-phenylacetamide |
InChI |
InChI=1S/C32H32N2O4/c1-21-19-25(15-17-27(21)33-31(35)29(37-3)23-11-7-5-8-12-23)26-16-18-28(22(2)20-26)34-32(36)30(38-4)24-13-9-6-10-14-24/h5-20,29-30H,1-4H3,(H,33,35)(H,34,36) |
Clé InChI |
VFWINVLSIUWXQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C3=CC=CC=C3)OC)C)NC(=O)C(C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















